3-Amino-1-isopropylindolin-2-one hydrochloride
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Overview
Description
3-Amino-1-isopropylindolin-2-one hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its indolin-2-one core structure, which is substituted with an amino group at the 3-position and an isopropyl group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropylindolin-2-one hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form an intermediate hydrazone. This intermediate then undergoes cyclization and rearrangement to yield the indole core structure.
For 3-Amino-1-isopropylindolin-2-one, the specific starting materials would include isopropyl-substituted ketones and appropriate hydrazine derivatives. The reaction is usually carried out in the presence of acetic acid and hydrochloric acid under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropylindolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
3-Amino-1-isopropylindolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropylindolin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group and the indolin-2-one core structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cell signaling pathways involved in cancer and microbial infections .
Comparison with Similar Compounds
Similar Compounds
3-Aminoindolin-2-one: Lacks the isopropyl group, which may affect its solubility and biological activity.
1-Isopropylindolin-2-one: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.
3-Amino-1-methylindolin-2-one: Similar structure but with a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties.
Uniqueness
3-Amino-1-isopropylindolin-2-one hydrochloride is unique due to the presence of both the amino and isopropyl groups, which enhance its solubility and reactivity. These structural features make it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-amino-1-propan-2-yl-3H-indol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7(2)13-9-6-4-3-5-8(9)10(12)11(13)14;/h3-7,10H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCFWFZWNBKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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